Mercury phosphate

Vue d'ensemble

Description

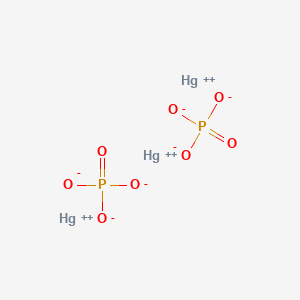

Mercury phosphate is an inorganic compound with the chemical formula Hg₃(PO₄)₂ It is composed of mercury and phosphate ions This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Mercury phosphate can be synthesized through various methods. One common approach involves the reaction of mercury(II) nitrate with sodium phosphate in an aqueous solution. The reaction proceeds as follows: [ 3 Hg(NO₃)₂ + 2 Na₃PO₄ \rightarrow Hg₃(PO₄)₂ + 6 NaNO₃ ]

In this reaction, mercury(II) nitrate and sodium phosphate are mixed in stoichiometric amounts in water. The resulting precipitate of this compound is then filtered, washed, and dried.

Industrial Production Methods: Industrial production of this compound typically involves similar chemical reactions but on a larger scale. The reaction conditions, such as temperature and concentration, are carefully controlled to optimize yield and purity. Industrial processes may also involve additional purification steps to remove impurities and ensure the quality of the final product.

Analyse Des Réactions Chimiques

Acid Reactions

-

Non-oxidizing acids : Mercury(II) phosphate does not react with dilute acids (e.g., HCl, H₂SO₄) due to mercury’s low reactivity in its +2 state .

-

Oxidizing acids : Reacts with concentrated HNO₃ or H₂SO₄ to form mercury(II) salts (e.g., Hg(NO₃)₂) and phosphate derivatives :

Base Reactions

-

Mercury phosphates are stable in alkaline conditions but decompose in strong bases like NaOH, yielding HgO and phosphate salts :

Redox and Disproportionation Reactions

Mercury(I) phosphates undergo disproportionation in aqueous solutions:

This reaction is accelerated by ligands (e.g., CN⁻) that stabilize Hg²⁺, driving the equilibrium toward Hg²⁺ species .

Reactions with Sulfides

Sulfide ions precipitate mercury(II) phosphate as highly stable mercuric sulfide (HgS) :

Thermal Decomposition

At elevated temperatures (~650°C), mercury(II) phosphate decomposes into mercury vapor and phosphorus oxides :

\text{Hg PO }\xrightarrow{\Delta}3\text{Hg g }+\text{P O 10}}

This property is exploited in analytical methods like electrothermal vaporization–ICP-MS for trace mercury detection .

Electrochemical Behavior

Mercury(I) phosphates function as stable reference electrodes in phosphoric acid solutions:

-

Hg₃PO₄ electrode : Operates effectively in dilute H₃PO₄ () with reproducibility .

-

Hg₂HPO₄ electrode : Suitable for concentrated H₃PO₄ (0.02–0.1 molal) with reproducibility .

Complexation and Stability

-

Phosphate complexation : Mercury(II) forms strong complexes with phosphate ions, complicating its extraction from matrices like fertilizers. Thiourea and LaCl₃ are used to disrupt these complexes .

-

Ligand effects : Hg²⁺ preferentially binds soft ligands (e.g., S²⁻, CN⁻), influencing speciation in environmental and industrial contexts .

Mercury phosphate chemistry is characterized by redox activity, ligand-dependent stability, and thermal lability. These properties underpin its applications in electrochemistry, waste stabilization, and analytical methods, though handling requires precautions due to mercury’s toxicity.

Applications De Recherche Scientifique

Analytical Chemistry

Mercury phosphate is utilized in analytical chemistry for the determination of mercury levels in various matrices, particularly in fertilizers. A notable study developed a method using cold vapor atomic absorption spectrometry (CVAAS) to analyze mercury concentrations in phosphate fertilizers. This method demonstrated high sensitivity and accuracy, with limits of detection as low as 2.4 mg kg and a relative standard deviation of 6.36% for different fertilizer samples .

Table 1: Analytical Method Characteristics

| Method | Limit of Detection (mg kg) | Precision (%) | Sample Types |

|---|---|---|---|

| Cold Vapor AAS | 2.4 | 6.36 | Phosphate fertilizers |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | 0.24 | 5.81 | Phosphate fertilizers |

Environmental Monitoring

The environmental impact of mercury from phosphate fertilizers has been extensively studied. For instance, a case study in Rio Grande, Brazil, revealed that mercury concentrations in surface soil reached up to 800 µg kg near fertilizer production sites. The study highlighted the long-term contamination effects of mercury emissions from phosphate fertilizer industries .

Table 2: Mercury Concentrations in Soil Near Fertilizer Factories

| Location | Depth (cm) | Mercury Concentration (µg kg) |

|---|---|---|

| Near fertilizer factory | 0-10 | 800 |

| Near fertilizer factory | 10-20 | 600 |

| Near fertilizer factory | 20-30 | 400 |

| Near fertilizer factory | 30-60 | 200 |

Fertilizer Production

This compound has implications in the production of phosphate fertilizers, where it can be a contaminant due to the use of technical-grade sulfuric acid during manufacturing processes. The presence of mercury in fertilizers raises concerns regarding soil and crop contamination, necessitating stringent monitoring and regulatory measures .

Biomedical Applications

Recent advancements have also explored the use of this compound in biomedical applications, particularly in developing bioresorbable materials for medical implants. A study demonstrated a direct solid sampling method for determining mercury content in calcium phosphate-based materials using electrothermal vaporization coupled with inductively coupled plasma mass spectrometry (ETV-ICP-MS). This method allows for ultra-trace level detection of mercury, which is crucial for ensuring the safety and efficacy of biomedical products .

Table 3: ETV-ICP-MS Method Characteristics

| Parameter | Value |

|---|---|

| Limit of Quantification (ng g) | 0.2 |

| Precision (%) | <15 |

| Sample Throughput (samples/hour) | 20 |

Case Study: Mercury Contamination from Fertilizer Production

A significant case study conducted around a phosphate fertilizer factory illustrated the spatial distribution of mercury contamination in soils over time. The findings indicated that elevated mercury levels were detected not only at the surface but also at depths up to 60 cm, affecting a radius of approximately one kilometer around the factory . This highlights the need for ongoing environmental assessments and remediation efforts.

Mécanisme D'action

Mercury phosphate can be compared with other mercury-containing compounds such as:

Mercury(II) chloride (HgCl₂): Known for its high solubility and toxicity, commonly used in laboratory settings.

Mercury(II) oxide (HgO): A red or yellow solid used in various chemical reactions and industrial applications.

Mercury(II) sulfide (HgS): Found naturally as the mineral cinnabar, used in pigments and mercury extraction.

Uniqueness of this compound: this compound is unique due to its specific chemical composition and properties. Unlike other mercury compounds, it contains phosphate ions, which can influence its reactivity and applications. Its relatively lower solubility compared to mercury(II) chloride makes it less toxic in certain contexts, but it still poses significant risks due to the presence of mercury.

Comparaison Avec Des Composés Similaires

- Mercury(II) chloride (HgCl₂)

- Mercury(II) oxide (HgO)

- Mercury(II) sulfide (HgS)

- Mercury(II) nitrate (Hg(NO₃)₂)

Activité Biologique

Mercury phosphate, a compound of mercury and phosphate, has garnered attention due to its biological activity, particularly its toxicity and interactions with various biological systems. This article explores the biological effects of this compound, including its mechanisms of action, impacts on microbial communities, and potential applications in biotechnology.

Overview of this compound

This compound exists in several forms, including mercuric phosphate (Hg3(PO4)2) and organic derivatives such as ethyl this compound. These compounds are known for their antimicrobial properties but also exhibit significant toxicity to various organisms.

Inhibition of Transcription

Research has demonstrated that mercury can inhibit transcription processes in both prokaryotic and eukaryotic cells. A study on the archaeal organism Sulfolobus solfataricus revealed that exposure to mercuric chloride blocked cell division and significantly reduced RNA synthesis. The inhibition was linked to the inactivation of transcription factor B (TFB), which is essential for transcription initiation . This suggests that mercury's toxic effects may stem from its ability to disrupt fundamental cellular processes.

Effects on Microbial Communities

Mercury exposure has profound effects on microbial communities, particularly in aquatic ecosystems. A study focusing on periphyton communities showed that nutrient amendments (nitrate and phosphate) could alter microbial composition and enhance mercury methylation potential. The presence of sulfate-reducing bacteria and methanogenic archaea in these communities was critical for the conversion of inorganic mercury to monomethylmercury (MMHg), a highly toxic form that bioaccumulates in food webs .

1. Mercury Shock in Wastewater Treatment

A study investigated the effects of mercury shock on biological wastewater treatment systems. Results indicated that high concentrations of mercury significantly reduced the efficiency of organic matter removal and altered microbial community structures. This disruption led to decreased enzyme activities essential for nutrient cycling .

2. Selection of Mercury-Resistant Strains

Another research effort focused on isolating mercury-resistant plant growth-promoting rhizobacteria (PGPR) from contaminated soils. The study identified bacterial strains capable of thriving in high mercury concentrations while exhibiting beneficial traits such as auxin production and phosphate solubilization. These strains could potentially be utilized in bioremediation strategies to mitigate mercury pollution in agricultural settings .

Biological Activity Table

Implications for Biotechnology

The biological activity of this compound presents both challenges and opportunities in biotechnology:

- Bioremediation : Understanding how certain microorganisms resist or metabolize mercury can inform bioremediation strategies aimed at cleaning up contaminated environments.

- Microbial Interactions : Insights into how nutrients influence microbial communities can help optimize conditions for biotechnological applications, particularly in wastewater treatment or agricultural practices.

Propriétés

IUPAC Name |

mercury(2+);diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Hg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUMSHUWKXQLDT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Hg+2].[Hg+2].[Hg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Hg3O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909022 | |

| Record name | Mercury phosphate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

791.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-66-3, 10451-12-4 | |

| Record name | Mercury phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, mercury salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010451124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury phosphate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, mercury salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.